methyl 3-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-methylbenzoate
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Overview
Description
Methyl 3-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-methylbenzoate is an organic compound that features a complex structure with a benzodioxole moiety
Mechanism of Action
Target of Action
The primary target of this compound is microtubules and their component protein, tubulin . Tubulin is a key protein in the formation of the cytoskeleton, which provides structure and shape to cells. Microtubules play a crucial role in cell division, making them a popular target for anticancer agents .
Mode of Action
This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes a mitotic blockade, leading to cell apoptosis .
Biochemical Pathways
The compound affects the cell cycle by causing cell cycle arrest at the S phase . This disruption of the cell cycle can lead to programmed cell death, or apoptosis, particularly in cancer cells .
Result of Action
The compound’s interaction with its targets and the subsequent disruption of the cell cycle leads to cell apoptosis . This makes it a potential candidate for anticancer activity, particularly against prostate, pancreatic, and acute lymphoblastic leukemia cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-methylbenzoate typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Amidation Reaction: The benzodioxole derivative is then reacted with an appropriate amine to form the amide linkage.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions to yield the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Oxidation can lead to the formation of quinones or carboxylic acids.
Reduction: Reduction typically yields alcohols or amines.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, such as halogens or nitro groups.
Scientific Research Applications
Methyl 3-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-methylbenzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer properties, particularly in targeting specific cancer cell lines.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(1,3-benzodioxol-5-ylcarbonyl)amino]-2-thiophenecarboxylate
- Methyl 3-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(4-morpholinyl)benzoate
Uniqueness
Methyl 3-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-methylbenzoate is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds that may have different substituents or functional groups.
Properties
IUPAC Name |
methyl 3-(1,3-benzodioxole-5-carbonylamino)-4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-10-3-4-12(17(20)21-2)7-13(10)18-16(19)11-5-6-14-15(8-11)23-9-22-14/h3-8H,9H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQYDNWJWDYKEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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